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molecular formula C11H11NO B1645711 alpha-Methyl-3-isoquinolinemethanol

alpha-Methyl-3-isoquinolinemethanol

Cat. No. B1645711
M. Wt: 173.21 g/mol
InChI Key: AHFNTGSCVZVNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06043248

Procedure details

3-Acetyl-isoquinoline (1.53 g, 8.9 mmole) is dissolved in 42 ml methanol in a 100 ml one neck round bottom flask at 0° C. The solution is treated portionwise with sodium borohydride (388 mg, 10.3 mmole) and the reaction mixture is stirred 30 min at 0° C. The volatiles are removed in vacuo and the residue is partitioned between 1×100 ml 1N sodium hydroxide and 3×25 ml dichloromethane. The combined organics are dried over potassium carbonate and are concentrated in vacuo to a pale yellow solid. The crude material is chromatographed over 60 g silica gel (230-400 mesh), eluting with 40% acetone/hexane, while collecting 9 ml fractions. Fractions 26-45 are combined and concentrated to afford 1.23 g (80%) of 3-(1-hydroxyethyl)-isoquinoline.
Name
3-Acetyl-isoquinoline
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
388 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([C:4]1[N:5]=[CH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH3:2] |f:1.2|

Inputs

Step One
Name
3-Acetyl-isoquinoline
Quantity
1.53 g
Type
reactant
Smiles
C(C)(=O)C=1N=CC2=CC=CC=C2C1
Name
Quantity
42 mL
Type
solvent
Smiles
CO
Name
one
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
Quantity
388 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 1×100 ml 1N sodium hydroxide and 3×25 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated in vacuo to a pale yellow solid
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 60 g silica gel (230-400 mesh)
WASH
Type
WASH
Details
eluting with 40% acetone/hexane
CUSTOM
Type
CUSTOM
Details
while collecting 9 ml fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C)C=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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